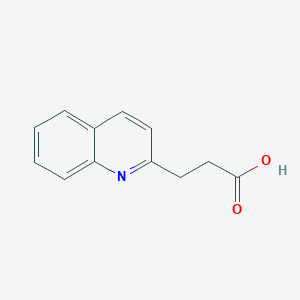

2-Quinolinepropanoic acid

Description

The exact mass of the compound 2-Quinolinepropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Quinolinepropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolinepropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXJDATXARPDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295033 | |

| Record name | 2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-94-9 | |

| Record name | 2-Quinolinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(quinolin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Quinolinepropanoic Acid: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinolinepropanoic acid, systematically known as 3-quinolin-2-ylpropanoic acid, is a heterocyclic compound featuring a quinoline nucleus linked to a propanoic acid side chain at the 2-position. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, endowing them with diverse pharmacological properties. Consequently, derivatives of quinoline, including 2-quinolinepropanoic acid, are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and potential biological significance of 2-quinolinepropanoic acid, offering valuable insights for researchers engaged in its study and application.

The inherent reactivity and versatile nature of both the quinoline ring and the carboxylic acid functional group make 2-quinolinepropanoic acid a valuable building block for the synthesis of more complex molecules. The exploration of its derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents.[1][2][3]

Physicochemical and Structural Properties

2-Quinolinepropanoic acid is a solid organic compound with the molecular formula C₁₂H₁₁NO₂.[4][5][6] Its structure is characterized by a quinoline ring system, where the propanoic acid moiety is attached to the carbon at the 2-position.

| Property | Value | Source |

| IUPAC Name | 3-quinolin-2-ylpropanoic acid | [5] |

| Common Name | 2-Quinolinepropanoic acid | [5] |

| CAS Number | 39111-94-9 | [4][5][6][7] |

| Molecular Formula | C₁₂H₁₁NO₂ | [4] |

| Molecular Weight | 201.221 g/mol | [4] |

| PubChem CID | 264313 | [4][5] |

| InChI Key | PBXJDATXARPDPW-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O | [5] |

Synthesis of 2-Quinolinepropanoic Acid

The synthesis of 2-quinolinepropanoic acid can be approached through various synthetic strategies. A plausible and efficient method involves a two-step process starting from 2-quinolinone, which undergoes a Michael addition with an acrylate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.[8]

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate

This step involves the Michael addition of 2-quinolinone to ethyl acrylate. The use of a base like potassium carbonate is crucial to deprotonate the nitrogen of the 2-quinolinone, thereby activating it as a nucleophile for the conjugate addition to the α,β-unsaturated ester.[8]

-

Materials: 2-Quinolinone, Ethyl acrylate, Potassium carbonate, Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 2-quinolinone (1.0 eq), potassium carbonate (1.0 eq), and ethanol.

-

To this suspension, add ethyl acrylate (4.0 eq).

-

Heat the reaction mixture at 100°C for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be purified by crystallization from ethanol.

-

Step 2: Hydrolysis to 3-(2-oxoquinolin-1(2H)-yl)propanoic Acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. The reaction is typically carried out in a mixture of ethanol and water to ensure the solubility of both the ester and the base. Acidification of the reaction mixture after hydrolysis precipitates the carboxylic acid product.[8]

-

Materials: Ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate, Sodium hydroxide, Ethanol, Water, Acetic acid.

-

Procedure:

-

Dissolve ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (1.0 eq).

-

Stir the reaction mixture at room temperature for 10 hours, monitoring by TLC until the ester is completely consumed.[8]

-

Filter the reaction mixture and cool it in an ice bath.

-

Acidify the filtrate with acetic acid to precipitate the product.

-

Filter the solid, dry it, and recrystallize from ethanol to obtain pure 3-(2-oxoquinolin-1(2H)-yl)propanoic acid.

-

Note: This protocol is for the synthesis of the 2-oxo derivative. The final step to obtain 3-quinolin-2-ylpropanoic acid would involve the reduction of the oxo group, which is a standard transformation in organic synthesis.

Synthesis Workflow Diagram

Caption: A workflow for the synthesis of 3-(2-oxoquinolin-1(2H)-yl)propanoic acid.

Spectroscopic Characterization

The structural elucidation of 2-quinolinepropanoic acid and its intermediates relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Based on the analysis of a closely related compound, 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid, the following spectral features can be anticipated for the intermediate ester and the final acid product.[8][9]

Expected ¹H and ¹³C NMR Data for 3-[2-Oxoquinolin-1(2H)-yl]propanoate Intermediate and Final Acid [8]

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | ||

| NCH₂ | 4.49 (t) | 38.2 |

| CH₂CO | 2.67 (t) | 32.2 |

| OCH₃ (of methyl ester analog) | 3.61 (s) | 51.8 |

| C=O (Amide) | - | 161.9 |

| C=O (Ester) | - | 171.5 |

| 3-[2-oxoquinolin-1(2H)-yl]propanoic Acid | ||

| NCH₂ | 4.42 (t) | 38.4 |

| CH₂CO | 2.63 (t) | 32.8 |

| COOH | 10.12 (br s) | 172.8 |

| C=O (Amide) | - | 166.5 |

The ¹H NMR spectrum of the propanoate intermediate is expected to show two characteristic triplets for the methylene protons of the propanoate chain.[8][9] The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and the quinolinone ring.[8] For the final acid, the most notable feature in the ¹H NMR spectrum is the appearance of a broad singlet at a downfield chemical shift (around 10-12 ppm) corresponding to the carboxylic acid proton. In the ¹³C NMR spectrum, the signal for the ester carbonyl will be replaced by a signal for the carboxylic acid carbonyl.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 2-quinolinepropanoic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. Additionally, C=C and C=N stretching vibrations from the quinoline ring would appear in the 1600-1450 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), quinoline derivatives often show a stable molecular ion peak.[11] The fragmentation of quinoline carboxylic acids typically involves the loss of the carboxyl group as a radical (•COOH) or as carbon dioxide (CO₂).[11] For 2-quinolinepropanoic acid, fragmentation could also involve cleavage of the propanoic acid side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.[12]

Predicted Fragmentation Logic

Caption: A simplified representation of potential mass spectral fragmentation pathways.

Potential Biological Activities

The quinoline nucleus is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][13][14] The introduction of a carboxylic acid moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its activity or modulating its selectivity.

Studies on various quinoline carboxylic acid derivatives have demonstrated significant biological potential. For instance, certain quinoline-4-carboxylic acid derivatives have shown anti-inflammatory and antiproliferative activities.[14] Specifically, quinoline-2-carboxylic acid has been identified as having noteworthy cytotoxic effects on certain cancer cell lines.[14]

While specific biological data for 3-quinolin-2-ylpropanoic acid is not extensively documented in the readily available literature, its structural similarity to other biologically active quinoline derivatives suggests that it could be a promising candidate for screening in various biological assays. The propanoic acid side chain could potentially interact with different biological targets compared to a simple carboxylic acid substituent, offering a unique pharmacological profile.

Hypothetical Signaling Pathway Interaction

Given the known anticancer properties of many quinoline derivatives, a plausible mechanism of action for 2-quinolinepropanoic acid could involve the modulation of key signaling pathways implicated in cancer cell growth and survival. For instance, it could potentially act as an inhibitor of protein kinases within pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer.

Caption: A hypothetical inhibition of the PI3K/Akt signaling pathway by 2-quinolinepropanoic acid.

Conclusion

2-Quinolinepropanoic acid (3-quinolin-2-ylpropanoic acid) represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established organic chemistry reactions, and its structure can be unequivocally confirmed using modern spectroscopic methods. The rich history of biological activities associated with the quinoline scaffold provides a strong rationale for the further investigation of 2-quinolinepropanoic acid and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers, providing essential information to facilitate further exploration and application of this promising compound.

References

-

Al-Saeedi, A. H., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

- Kumar, S., & Narasimhan, B. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 10(2), 77-90.

-

Marella, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

-

El-Sayed, W. M., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

-

PubChem. (n.d.). 3-quinolin-2-ylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]

-

PubChemLite. (n.d.). 3-(quinolin-2-yl)propanoic acid (C12H11NO2). Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. RSC Advances, 5(104), 85589-85593. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PubMed Central. Retrieved from [Link]

-

Li, Y., & Gao, W. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein journal of organic chemistry, 6, 966–972. [Link]

-

PubChem. (n.d.). 2-Methyl-3-oxo-3-quinolin-2-ylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Dzurilla, M., & Kutschy, P. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 218-221.

-

Shinde, A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. BMC chemistry, 17(1), 114. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-(quinolin-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

ResearchGate. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-oxo-3-(quinolin-2-yl)propanoic acid (C12H9NO3). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(quinolin-3-yl)propanoic acid (C12H11NO2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. jk-sci.com [jk-sci.com]

- 6. echemi.com [echemi.com]

- 7. CAS RN 39111-94-9 | Fisher Scientific [fishersci.at]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempap.org [chempap.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Quinolinepropanoic Acid and its Derivatives

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, making it a cornerstone in the development of therapeutic agents.[1] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on the synthesis of a specific and valuable derivative, 2-quinolinepropanoic acid, and its related compounds. The presence of the propanoic acid moiety at the 2-position introduces a key functional group that can be readily modified to modulate the molecule's pharmacokinetic and pharmacodynamic profile, offering a versatile platform for the design of novel drug candidates.

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-quinolinepropanoic acid, delving into the mechanistic rationale behind these methods. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into the synthesis of this important class of molecules.

Strategic Approaches to the Synthesis of the 2-Quinolinepropanoic Acid Core

The synthesis of 2-quinolinepropanoic acid can be broadly categorized into two strategic approaches:

-

Construction of the Quinoline Ring with a Pre-attached Side Chain Precursor: This strategy involves the use of classical named reactions for quinoline synthesis where one of the acyclic starting materials already contains the three-carbon chain necessary for the propanoic acid group.

-

Post-Modification of a Pre-formed Quinoline Ring: This approach begins with a readily available quinoline derivative, such as 2-methylquinoline or 2-chloroquinoline, followed by the chemical elaboration of the propanoic acid side chain at the 2-position.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the quinoline ring, and scalability of the reaction.

I. Synthesis via Quinoline Ring Formation: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing 2-substituted quinolines.[3][4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[5] To synthesize a precursor to 2-quinolinepropanoic acid, a suitable α,β-unsaturated carbonyl compound bearing a protected carboxylic acid or an ester group can be employed.

Reaction Causality: The reaction is believed to proceed through a 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. The regioselectivity, favoring the 2-substituted product, is a key feature of this reaction.[5]

Conceptual Workflow: Doebner-von Miller Synthesis

Caption: General workflow for the Doebner-von Miller synthesis of a 2-quinolinepropanoate.

II. Synthesis via Post-Modification of the Quinoline Ring

This strategy offers greater flexibility in terms of the substitution pattern on the benzene portion of the quinoline ring, as a wide variety of substituted anilines can be used to prepare the initial quinoline scaffold.

2-Methylquinoline, also known as quinaldine, is a readily available and cost-effective starting material.[6][7][8] The methyl group at the 2-position is sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion that can react with electrophiles to extend the carbon chain.

Reaction Causality: The acidity of the C-H bonds of the 2-methyl group is enhanced by the electron-withdrawing effect of the quinoline ring nitrogen. This allows for the generation of a stabilized carbanion. A common approach involves a two-step sequence: aldol-type condensation with an aldehyde (e.g., acetaldehyde) followed by oxidation of the resulting alcohol and subsequent steps to form the propanoic acid. A more direct approach involves reacting the lithiated 2-methylquinoline with a suitable two-carbon electrophile that can be converted to a carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-Quinolinepropanoate from 2-Methylquinoline (Conceptual)

-

Deprotonation: To a solution of 2-methylquinoline in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (n-BuLi) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-quinolylmethyl anion.

-

Alkylation: Diethyl carbonate is then added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 2-quinolinepropanoate.

Self-Validation: The success of the deprotonation step is critical and can be sensitive to moisture and temperature. The use of anhydrous solvents and an inert atmosphere is paramount. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.

2-Chloroquinoline is another valuable starting material that can be prepared from the corresponding quinolin-2-one. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and can also participate in various cross-coupling reactions.

1. Malonic Ester Synthesis: A classic approach to forming the propanoic acid side chain is the malonic ester synthesis.[9] This involves the reaction of 2-chloroquinoline with a malonic ester anion, followed by hydrolysis and decarboxylation.

Reaction Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the malonate anion displaces the chloride. The subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, leads to decarboxylation, yielding the desired propanoic acid derivative.

Conceptual Workflow: Malonic Ester Synthesis Route

Caption: Malonic ester synthesis pathway to 2-quinolinepropanoic acid.

2. Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer powerful alternatives for C-C bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to couple 2-chloroquinoline with a suitable three-carbon organometallic reagent.

Reaction Causality: These reactions proceed through a catalytic cycle involving oxidative addition of the 2-chloroquinoline to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Synthesis of 2-Quinolinepropanoic Acid Derivatives

The carboxylic acid functionality of 2-quinolinepropanoic acid serves as a versatile handle for the synthesis of a wide range of derivatives, primarily esters and amides. These derivatives are often synthesized to improve the parent compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.

I. Esterification

The conversion of 2-quinolinepropanoic acid to its corresponding esters can be readily achieved through several standard methods.

A. Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[10]

Reaction Causality: The reaction is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.[10]

Experimental Protocol: Fischer Esterification of 2-Quinolinepropanoic Acid

-

Reaction Setup: 2-Quinolinepropanoic acid is dissolved in a large excess of the desired alcohol (e.g., ethanol for the ethyl ester). A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography or distillation.

Self-Validation: Complete neutralization of the acid catalyst is essential to prevent hydrolysis of the ester product during work-up. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

B. Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

II. Amide Formation

The synthesis of amides from 2-quinolinepropanoic acid is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities. This is typically achieved using peptide coupling reagents.[11]

Reaction Causality: The carboxylic acid is first activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acylisourea). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.[12] The use of coupling reagents avoids the need to prepare highly reactive and often unstable acyl chlorides.

Experimental Protocol: Amide Coupling of 2-Quinolinepropanoic Acid

-

Reaction Setup: To a solution of 2-quinolinepropanoic acid in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added.

-

Activation: The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to allow for the activation of the carboxylic acid.

-

Amine Addition: The desired amine is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried, concentrated, and the crude amide is purified by column chromatography or recrystallization.

Self-Validation: The choice of coupling reagent and base can significantly impact the reaction outcome, particularly in preventing racemization if chiral amines are used. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.

Data Summary: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Full Name | Activating Agent | By-products |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium salt | Tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Uronium salt | Tetramethylurea |

Applications in Research and Drug Development

Derivatives of quinoline-2-carboxylic acid have shown significant potential in various therapeutic areas. For instance, they have been investigated for their antiproliferative activity against cancer cell lines.[2][13] The ability of the quinoline nitrogen and the carboxylic acid group to chelate metal ions is believed to be a potential mechanism for their biological activity.[2] Furthermore, quinoline carboxylic acid derivatives have been explored as novel histone deacetylase (HDAC) inhibitors for cancer therapy and as potential antileishmanial agents.[14][15] The pharmacokinetic properties of these compounds, such as solubility and gastrointestinal absorption, can be fine-tuned through derivatization of the carboxylic acid group, highlighting the importance of the synthetic methods described herein for generating compound libraries for drug discovery programs.[14]

Conclusion

The synthesis of 2-quinolinepropanoic acid and its derivatives is a field rich with both classic and contemporary synthetic methodologies. The choice of a particular synthetic route is a strategic decision guided by factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The Doebner-von Miller reaction provides a direct entry to the quinoline core with the side chain precursor in place, while the post-modification of pre-formed quinolines, such as 2-methylquinoline and 2-chloroquinoline, offers greater synthetic flexibility. The carboxylic acid moiety of the target molecule is a key functional group that allows for the straightforward synthesis of a diverse range of esters and amides, which is crucial for the optimization of biological activity and pharmacokinetic properties in drug discovery. A thorough understanding of the underlying reaction mechanisms and experimental nuances is essential for the successful synthesis of these valuable compounds.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1888.

- Amide synthesis by acyl

- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(4), 1668-1676.

- Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.

- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2023). Frontiers in Chemistry, 11, 1243537.

- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). Applied Biochemistry and Biotechnology, 194(11), 5429-5444.

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). Arkivoc, 2018(1), 244-287.

- A malonic ester‐type synthesis with 4‐chloroquinoline utilizing highly acidic enols. (1977). Journal of Heterocyclic Chemistry, 14(6), 1081-1083.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Ester synthesis by esterific

- the prepar

- CN102898366A - Method for one-step preparation of 2-methylquinoline.

- Pharmacological insights into the multifaceted biological properties of quinic acid. (2022). Biomedicine & Pharmacotherapy, 153, 113333.

- DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Chemistry of Heterocyclic Compounds, 59(11), 885-891.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2541-2548.

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Beilstein Journal of Organic Chemistry, 13, 1864-1873.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Pharmaceuticals, 15(7), 869.

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2021). RSC Advances, 11(54), 34135-34151.

- Forming amides from a carboxylic acid and its deriv

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2023). International Journal of Molecular Sciences, 24(23), 16995.

- JPS57114574A - Preparation of 2-methylquinoline.

- Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences.

- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.

- Forming amides from a carboxylic acid and its deriv

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances, 10(35), 20784-20793.

- Synthesis of quinolines. Organic Chemistry Portal.

- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (1977). Journal of Medicinal Chemistry, 20(6), 791-796.

- Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 7. DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents [patents.google.com]

- 8. JPS57114574A - Preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 15. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Quinolinepropanoic acid biological activity and mechanism of action

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 2-Quinolinepropanoic Acid and Its Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and steric properties have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, including malaria, cancer, and various infections.[2][3] 2-Quinolinepropanoic acid, which incorporates this bicyclic quinoline moiety attached to a propanoic acid chain, serves as a versatile and valuable building block for creating novel therapeutic agents.[1] The propanoic acid group, in particular, provides a crucial handle for chemical modification, allowing for the synthesis of diverse chemical libraries aimed at enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the multifaceted biological activities of 2-quinolinepropanoic acid derivatives, delves into their molecular mechanisms of action, and presents standardized protocols for their evaluation.

Part 1: A Spectrum of Biological Activities

Derivatives of the 2-quinolinepropanoic acid scaffold have demonstrated significant therapeutic potential in three primary areas: antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

The quinoline core is historically renowned for its role in antimalarial drugs like chloroquine.[2] Modern derivatives of 2-quinolinepropanoic acid have expanded this antimicrobial profile to include potent antibacterial and antifungal effects.

-

Antibacterial Properties : Numerous studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[4][5] Notably, they have shown potent activity against multidrug-resistant (MDR) strains, which pose a significant threat to public health.[6] Specific pathogens inhibited by quinoline derivatives include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), Clostridium difficile, and Helicobacter pylori.[6][7][8] Some compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125–8 µg/mL against a range of bacterial strains.[4][5]

-

Antimycobacterial Properties : Certain substituted quinoline-2-carboxamides have shown higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid, indicating their potential in treating tuberculosis.[9]

Table 1: Representative Antimicrobial Activity of 2-Quinolinepropanoic Acid Derivatives

| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |

| Ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | < 50 (Inhibitory Conc.) | [7] |

| Quinolone-coupled Hybrids | S. aureus, E. coli | 0.125 - 8 | [4][5] |

| Quinoline-2-one Derivatives | MRSA, VRE | 0.75 - 2.5 | [8] |

| Substituted Quinolines | C. difficile | 1.0 - 8.0 | [6] |

| Quinoline-2-carboxamides | M. tuberculosis | Potent (qualitative) | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases.[10] Quinoline derivatives have emerged as promising anti-inflammatory agents, with efficacy demonstrated in both cellular and animal models of inflammation.[11]

-

Inhibition of Inflammatory Mediators : In cellular assays, such as those using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, quinoline-carboxylic acids have shown an impressive ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[12][13] Their potency in these assays has been shown to be comparable to or exceeding that of classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[12][13]

-

In Vivo Efficacy : In animal models, such as the carrageenan-induced paw edema assay in rats, quinolinic acid has been shown to reduce inflammation by as much as 80% at higher doses.[14] Furthermore, novel quinoline compounds have demonstrated the ability to reduce airway hyperresponsiveness and the influx of immune cells into the lungs in models of allergic asthma.[15]

Anticancer and Antiproliferative Activity

The development of novel chemotherapeutics remains a critical priority. The quinoline scaffold is a feature of several established and emerging anticancer agents. Derivatives of 2-quinolinepropanoic acid have shown significant cytotoxic and antiproliferative activity against a wide array of cancer cell lines.

-

Broad-Spectrum Cytotoxicity : These compounds have been evaluated against numerous cancer cell lines, including those from breast (MCF-7), colon (HCT116, SW480), lung (A549), prostate (PC-3), and leukemia.[12][16][17]

-

Selective Activity : Some derivatives display selective cytotoxicity, showing greater growth inhibition in cancer cell lines like cervical HeLa and mammary MCF7 cells compared to non-cancerous cells.[12][13] This selectivity is a crucial attribute for minimizing the side effects commonly associated with chemotherapy. For example, one study found that a specific derivative, 91b1, significantly reduced tumor size in a nude mice xenograft model.[18]

Table 2: Representative Anticancer Activity (IC₅₀ Values) of 2-Quinolinepropanoic Acid Derivatives

| Compound Class | Cancer Cell Line | Reported IC₅₀ | Reference |

| N-hydroxy-2-quinolineacrylamides | A549 (Lung), HCT116 (Colon) | Micromolar range | [17] |

| Quinoline-based N-hydroxycinnamamides | HeLa (Cervical) | Surpasses Vorinostat | [19] |

| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | 49.01–77.67% inhibition | |

| Quinoline-3-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [12][13] |

Part 2: Unraveling the Mechanisms of Action

The diverse biological activities of 2-quinolinepropanoic acid derivatives stem from their ability to interact with multiple molecular targets and modulate key signaling pathways.

Antimicrobial Mechanisms

The antimicrobial action of these compounds is not monolithic; different derivatives engage distinct bacterial targets.

-

Inhibition of Essential Enzymes : Molecular docking studies suggest that some broad-spectrum antibacterial quinolines may dually target both the lipopolysaccharide transport protein (LptA) in Gram-negative bacteria and DNA Topoisomerase IV in Gram-positive bacteria.[4][5] Others have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[8]

-

Intracellular Targets : For activity against H. pylori, the mechanism appears to involve an intracellular target, as studies have shown no evidence of bacterial membrane damage.[7]

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated through the suppression of pro-inflammatory signaling cascades.

-

Inhibition of the NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response.[11] A primary mechanism for quinoline derivatives is the inhibition of this pathway. By preventing the activation of NF-κB, these compounds block the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][15]

-

Modulation of the Arachidonic Acid Pathway : Some pyrrole-containing quinoline derivatives have been specifically designed as COX-2 inhibitors, mirroring the mechanism of selective NSAIDs.[10] By inhibiting COX enzymes, they prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins.

Anticancer Mechanisms

The antiproliferative effects of these compounds are achieved through a variety of sophisticated mechanisms that disrupt cancer cell homeostasis.

-

Histone Deacetylase (HDAC) Inhibition : A significant mechanism for several anticancer quinoline derivatives is the inhibition of HDAC enzymes.[17][19] HDACs play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds alter chromatin structure, leading to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[19] Some derivatives show remarkable selectivity, for instance, inhibiting HDAC6 over 300-fold more than other isoforms.[17]

-

Induction of Apoptosis and Cell Cycle Arrest : Many quinoline derivatives exert their effect by promoting programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cells from proliferating.[19]

-

Downregulation of Oncogenic Proteins : The anticancer activity can also be linked to the downregulation of specific proteins that promote tumor growth and metastasis. For example, the derivative 91b1 was found to exert its effects by downregulating Lumican, a proteoglycan implicated in tumorigenesis.[18]

-

Metal Chelation : It has been speculated that the co-planar structure of the quinoline ring and the carboxylic acid group may allow for chelation with divalent metals, a mechanism that could disrupt essential enzymatic functions within cancer cells.[12][13]

Part 3: Key Experimental Protocols

The evaluation of 2-quinolinepropanoic acid derivatives requires robust and reproducible experimental methodologies. The following protocols are foundational for characterizing their anti-inflammatory and antimicrobial activities.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Objective: To determine the IC₅₀ value of a test compound for the inhibition of NO production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After incubation, remove the old media and add 100 µL of fresh media containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).

-

Inflammatory Stimulation: To induce NO production, add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

-

Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Prepare a standard curve using known concentrations of NaNO₂.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.

Causality Insight: This protocol is a self-validating system. The LPS-only control confirms the inflammatory response, while the unstimulated control provides a baseline. A concurrent cell viability assay (e.g., MTS or MTT) must be run to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not general cytotoxicity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC value of a test compound against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum.

-

Sterility Control: A well containing only MHB.

-

Positive Control: Wells containing serial dilutions of a known antibiotic.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Conclusion and Future Directions

The evidence strongly suggests that the 2-quinolinepropanoic acid scaffold is a remarkably fertile ground for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] Their ability to modulate key biological pathways, such as NF-κB signaling and HDAC activity, underscores their therapeutic potential.[11][17][19]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline ring and propanoic acid side chain to optimize potency and selectivity.

-

Mechanism Deconvolution: Further elucidation of the specific molecular targets for derivatives showing promising activity.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy and Safety: Advancing the most promising candidates into more complex animal models of disease to validate their therapeutic potential and assess their safety profiles.

By leveraging the chemical versatility of this scaffold and a deeper understanding of its biological interactions, researchers can continue to develop next-generation therapeutics to address unmet needs in oncology, infectious disease, and inflammatory disorders.

References

-

Al-Saeedi, H., et al. (2021). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

-

Various Authors (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

-

ResearchGate (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. Available at: [Link]

-

Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health (NIH). Available at: [Link]

-

Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available at: [Link]

-

Sravanthi, V.V., et al. (2022). Review on recent development of quinoline for anticancer activities. Available at: [Link]

-

Singh, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]

-

Fu, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available at: [Link]

-

Martins, F., et al. (2024). Biological activity of natural 2-quinolinones. PubMed. Available at: [Link]

-

Mohammed, I.K. & Mousa, E.F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Fu, H., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

-

Sharma, P.C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

-

Lin, H.Y., et al. (2020). Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. Available at: [Link]

-

El-Sayed, N.F., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health (NIH). Available at: [Link]

-

Fang, H., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. PubMed. Available at: [Link]

-

Wang, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]

-

Heyliger, S.O., et al. (1999). The anti-inflammatory effects of quinolinic acid in the rat. PubMed. Available at: [Link]

-

ResearchGate (n.d.). Selected quinoline glycoconjugates with anticancer activity. Available at: [Link]

-

Estevez-Hernandez, O., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

-

Liu, Z., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]

-

Ljungberg, L.K., et al. (2024). A novel quinoline with airway relaxant effects and anti-inflammatory properties. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]

-

Stone, T.W., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]

-

Dirty Medicine (2021). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]

Sources

- 1. 2-(Quinolin-5-yl)propanoic Acid [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The anti-inflammatory effects of quinolinic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel quinoline with airway relaxant effects and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Quinolinepropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Among these, 2-Quinolinepropanoic acid derivatives have garnered significant attention for their therapeutic potential across various domains, including anticancer, antimicrobial, and anti-inflammatory applications.[2][3] This in-depth technical guide provides a comprehensive framework for the in silico modeling of these derivatives, designed for researchers, scientists, and drug development professionals. By integrating established computational methodologies with field-proven insights, this guide aims to empower users to rationally design and optimize novel 2-Quinolinepropanoic acid-based therapeutic agents. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system, grounded in authoritative scientific principles.

Introduction: The Therapeutic Promise of 2-Quinolinepropanoic Acid Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[2] Its derivatives have shown a wide array of biological activities, leading to the development of successful drugs.[4] The addition of a propanoic acid moiety at the 2-position introduces a flexible side chain with a carboxylic acid group, which can significantly influence the compound's pharmacokinetic properties and its ability to interact with biological targets. This structural motif offers a versatile platform for chemical modification, allowing for the fine-tuning of activity, selectivity, and drug-like properties.

The therapeutic relevance of quinoline derivatives is vast, with approved drugs and clinical candidates targeting a range of diseases. For instance, Lenvatinib and Cabozantinib are quinoline-containing compounds approved as VEGFR-2 inhibitors for cancer therapy.[5] The core challenge and opportunity lie in the rational design of novel derivatives with enhanced potency and safety profiles. In silico modeling provides a powerful, cost-effective, and time-efficient approach to navigate the vast chemical space of possible derivatives and to prioritize candidates for synthesis and experimental testing.[6]

This guide will navigate the reader through a logical and robust in silico workflow, from initial target identification and ligand preparation to advanced computational analyses that predict biological activity and pharmacokinetic profiles.

The In Silico Modeling Workflow: A Strategic Overview

A successful in silico drug discovery campaign for 2-Quinolinepropanoic acid derivatives follows a structured, multi-step process. Each stage builds upon the previous one, progressively refining the selection of candidate molecules. This workflow is designed to maximize the probability of identifying potent and drug-like compounds while minimizing the attrition rate in later, more resource-intensive stages of drug development.

Below is a graphical representation of the typical workflow, which will be elaborated upon in the subsequent sections.

Caption: A generalized workflow for the in silico modeling of 2-Quinolinepropanoic acid derivatives.

Phase 1: Foundation and Target Identification

Target Identification and Validation

The initial and most critical step is the identification of a biological target that is relevant to the disease of interest. For 2-Quinolinepropanoic acid derivatives, a wide range of potential targets exists, given their diverse reported activities.

Methodology:

-

Literature Review: A thorough review of scientific literature is paramount. Databases such as PubMed, Scopus, and Google Scholar should be queried for studies on quinoline derivatives and their biological targets. For example, studies have identified targets like HIV reverse transcriptase, various kinases, and acetylcholinesterase for quinoline-based compounds.[1][7]

-

Inverse Virtual Screening (IVS): This computational technique can be employed when the target of a known active compound is unknown.[8][9] The active 2-Quinolinepropanoic acid derivative is docked against a large library of protein structures to identify potential binding partners.[8][9]

-

Target Validation: Once potential targets are identified, they must be validated. This involves confirming the target's role in the disease pathology through genetic, proteomic, or pharmacological evidence.

Ligand Library Design and Preparation

With a validated target in hand, the next step is to create a library of 2-Quinolinepropanoic acid derivatives for virtual screening. This can involve designing novel compounds or screening existing chemical libraries.

Protocol: Ligand Preparation

-

2D Structure Sketching: Draw the 2D structures of the derivatives using chemical drawing software like MarvinSketch or ChemDraw.

-

3D Structure Generation: Convert the 2D structures into 3D conformers. This can be done using software like OpenBabel.[8] It is crucial to generate low-energy 3D conformations.

-

Protonation and Tautomeric States: Assign correct protonation states at a physiological pH (typically 7.4).[8] Tools like the H++ server can be used for this purpose.[8]

-

Energy Minimization: Perform energy minimization on the 3D structures to relieve any steric clashes and to obtain a stable conformation. This is often done using force fields like MMFF94 or AMBER.

Phase 2: Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a cornerstone of in silico drug design, guiding the selection of compounds for further investigation.[1]

Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. The protein preparation wizard in software suites like Schrödinger's Maestro is often used for this.[10]

-

-

Grid Generation: Define the binding site on the protein. This is typically the active site or a known allosteric site. A grid box is generated around this site to define the search space for the ligand.[10]

-

Ligand Docking: Dock the prepared ligand library into the defined grid of the target protein using software like AutoDock Vina, GOLD, or Glide.[8][11]

-

Scoring and Analysis: The docking software will generate a score for each ligand, which is an estimate of the binding affinity.[1] A more negative docking score generally indicates a higher predicted binding affinity.[1] The binding poses of the top-scoring compounds should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.[7]

Table 1: Representative Docking Scores of Quinoline Derivatives against Various Targets

| Quinoline Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |

| 2,3-dihydroxy-quinoline-4-carbaldehyde | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -9.1 | [1] |

| 2,3-dihydroxy-quinoline-8-carboxylic acid methane ester | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -8.7 | [1] |

| Compound 4f | EGFR | Not Specified | Not Specified | Not Specified (IC50 = 0.015 µM) | [12] |

| Compound 4 | HIV Reverse Transcriptase | 4I2P | Not Specified | -10.675 | [7] |

| Ligand 1 | Pyrrolopyrazole (Skin Cancer Target) | 4BKY | Not Specified | -8.9519 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[13][14] They are powerful tools for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

Protocol: QSAR Model Development

-

Data Set Preparation: A dataset of 2-Quinolinepropanoic acid derivatives with experimentally determined biological activity (e.g., IC50 values) is required. This dataset is typically divided into a training set for model building and a test set for model validation.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D or 3D descriptors.

-

Model Building: Various machine learning algorithms, such as multiple linear regression (MLR), k-nearest neighbors (kNN), and support vector machines (SVM), can be used to build the QSAR model.[13][14]

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.[15] Statistical parameters like the coefficient of determination (R²) and the root mean squared error (RMSE) are used to evaluate the model's performance.[13][14]

A well-validated QSAR model can then be used to predict the activity of new, untested 2-Quinolinepropanoic acid derivatives, helping to prioritize which compounds to synthesize.

Phase 3: Hit-to-Lead Optimization and Validation

Once a set of "hits" has been identified through virtual screening, the next phase focuses on optimizing these hits into lead compounds with improved potency, selectivity, and drug-like properties.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.[16]

Protocol: Molecular Dynamics Simulation

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to mimic a physiological environment.[17]

-

Force Field Application: A force field (e.g., CHARMM36, AMBER) is applied to describe the interactions between the atoms in the system.[18]

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed.

-

Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of key intermolecular interactions like hydrogen bonds.[18]

MD simulations can reveal important information about the flexibility of the binding site and the conformational changes that occur upon ligand binding, providing valuable insights for lead optimization.[18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 17. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Quinolinepropanoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and its Enduring Legacy in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery is credited to Friedlieb Ferdinand Runge in 1834, who first isolated it from coal tar. This deceptively simple fusion of a benzene and a pyridine ring has given rise to a vast and diverse family of compounds with a profound impact on human health. From the historical significance of quinine in combating malaria to the broad-spectrum antibacterial activity of the fluoroquinolones, quinoline derivatives have consistently proven to be a privileged scaffold in drug discovery. Their rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the nitrogen atom imparts crucial hydrogen bonding capabilities and modulates the electronic properties of the ring system. This guide delves into the specific history and discovery of a significant, yet less broadly chronicled, member of this family: the 2-quinolinepropanoic acid compounds.

The Dawn of a New Derivative: The First Synthesis of a 2-Quinolinepropanoic Acid

While the broader quinoline family has a long and storied history, the specific emergence of the 2-quinolinepropanoic acid scaffold can be traced to the mid-20th century. A pivotal moment in the history of these compounds was the work of V. Boekelheide and J. C. Godfrey, published in the Journal of the American Chemical Society in 1953. Their research, focused on the synthesis of novel heterocyclic compounds, inadvertently laid the groundwork for this class of molecules.

Their approach was not a direct synthesis of the parent 2-quinolinepropanoic acid, but rather a multi-step sequence that yielded a derivative, β-(2-quinolyl)propionic acid. This seminal work provided the first documented instance of a propanoic acid moiety being attached to the 2-position of the quinoline ring, thus establishing the fundamental structure of this compound class.

Foundational Synthetic Strategies: Building the Quinoline Core

The synthesis of 2-quinolinepropanoic acid and its derivatives is intrinsically linked to the classical methods of quinoline ring formation. Understanding these foundational reactions is crucial to appreciating the historical context and the evolution of synthetic accessibility to this scaffold. Two of the most historically significant and versatile methods are the Doebner-von Miller and Pfitzinger reactions.